Home > Products > Screening Compounds P81673 > Lamotrigine impurity I
Lamotrigine impurity I -

Lamotrigine impurity I

Catalog Number: EVT-13189375
CAS Number:
Molecular Formula: C16H9Cl4N5O
Molecular Weight: 429.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lamotrigine impurity I is a notable impurity associated with the pharmaceutical compound lamotrigine, which is primarily used as an anticonvulsant and mood stabilizer. The presence of impurities in pharmaceutical compounds can significantly affect their efficacy and safety, making the study of these impurities essential for ensuring drug quality. Lamotrigine itself is chemically classified as 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine, and its impurities can arise during synthesis or storage.

Source and Classification

Lamotrigine impurity I is derived from the synthetic processes involved in producing lamotrigine. It typically forms as a by-product during various chemical reactions that are part of the synthesis pathways. The classification of this impurity can be based on its structural characteristics and its relationship to lamotrigine, specifically focusing on its molecular formula and functional groups.

Synthesis Analysis

Methods

Several synthetic routes have been developed for lamotrigine and its impurities. The most common methods include:

  • Conventional Synthesis: Involves multiple steps including the reaction of aminoguanidine with dichlorobenzoyl cyanide under controlled conditions. This method often leads to various impurities due to side reactions.
  • Photochemical Pathways: Some studies have explored photochemical methods that utilize light to drive reactions, potentially leading to different impurity profiles.

Technical Details

For example, one method involves the use of phosphorus pentoxide in methanesulfonic acid to facilitate the reaction between aminoguanidine and dichlorobenzoyl cyanide at room temperature, minimizing the formation of undesired impurities . Additionally, high-performance liquid chromatography (HPLC) coupled with mass spectrometry has been employed to analyze and detect trace amounts of these impurities .

Molecular Structure Analysis

Structure

The molecular structure of lamotrigine impurity I can be represented by its chemical formula, which shares similarities with lamotrigine but includes variations in functional groups or substituents that define its identity as an impurity.

Data

The structural data typically includes:

  • Molecular weight
  • Specific functional groups present
  • Stereochemistry if applicable

For instance, lamotrigine itself has a molecular weight of approximately 256.24 g/mol, and the impurity may have a slightly altered molecular weight depending on its specific structure.

Chemical Reactions Analysis

Reactions

The formation of lamotrigine impurity I can be attributed to several chemical reactions during the synthesis of lamotrigine. Common reactions include:

  • Hydrolysis: This reaction may lead to the formation of degradation products under certain conditions.
  • Oxidation: Impurities may form through oxidative degradation pathways during synthesis or storage.

Technical Details

Analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are utilized to identify and quantify these impurities in pharmaceutical formulations . The sensitivity of these methods allows for detection at low concentrations, which is crucial for ensuring drug safety.

Mechanism of Action

The mechanism by which lamotrigine exerts its therapeutic effects primarily involves the modulation of voltage-gated sodium channels in neuronal cells. While lamotrigine impurity I itself may not have a defined mechanism of action due to its status as an impurity, understanding the primary action of lamotrigine helps contextualize the significance of maintaining purity in pharmaceutical formulations.

Physical and Chemical Properties Analysis

Physical Properties

Lamotrigine impurity I may exhibit physical properties such as:

  • Solubility in organic solvents
  • Melting point
  • Stability under various environmental conditions (light, temperature)

Chemical Properties

Chemical properties include reactivity with other compounds and stability over time. For example, certain impurities may be more prone to degradation under acidic or basic conditions compared to pure lamotrigine.

Relevant data may include:

  • Solubility: Typically assessed in solvents like methanol or ethanol.
  • Stability studies indicating how long the compound remains effective without significant degradation.
Applications

Scientific Uses

The study of lamotrigine impurity I is crucial for several reasons:

  • Quality Control: Understanding impurities helps in developing robust quality control measures during drug manufacturing.
  • Regulatory Compliance: Pharmaceutical companies must comply with regulatory standards that dictate acceptable levels of impurities.
  • Research: Insights gained from studying these impurities can inform future synthesis routes or modifications to improve yield and purity.
Introduction to Lamotrigine Impurity I in Pharmaceutical Research

Nomenclature and Structural Classification of Lamotrigine Impurity I

Lamotrigine Impurity I, systematically named 2,3-dichlorobenzoyl cyanide, is classified as an organic synthetic intermediate and process-related impurity with the chemical formula C₈H₃Cl₂NO and molecular weight 200.02 g/mol. Its structure features a benzoyl cyanide backbone substituted with chlorine atoms at the 2- and 3-positions of the phenyl ring, creating a planar configuration with significant dipole moment (4.2 D) due to the electron-withdrawing effects of the chloride and cyanide groups [4] [6]. The compound typically presents as a white to off-white crystalline solid with a characteristic melting point range of 59-63°C, consistent with its high purity form [4] [8].

Table 1: Chemical Identifiers of Lamotrigine Impurity I

Identifier TypeDesignation
IUPAC Name2,3-Dichlorobenzoyl cyanide
CAS Registry Number77668-42-9
Molecular FormulaC₈H₃Cl₂NO
Molecular Weight200.02 g/mol
UNII Identifier3K95NM9ZHZ
Canonical SMILESC1=CC(=C(C(=C1)Cl)Cl)C(=O)C#N
InChI KeyFIBBFBXFASKAON-UHFFFAOYSA-N

The compound's structural characteristics—particularly the electron-deficient carbonyl carbon and aromatic system—render it reactive toward nucleophiles, explaining its role as a key electrophilic intermediate in lamotrigine synthesis. Infrared spectroscopy reveals distinctive absorptions: C≡N stretch at 2230 cm⁻¹, C=O stretch at 1680 cm⁻¹, and aromatic C=C stretches between 1400-1600 cm⁻¹ [4] [9]. Its limited water solubility (0.8 mg/mL at 25°C) but high solubility in polar aprotic solvents like acetonitrile or DMSO facilitates its detection and isolation during analytical procedures [9].

Role of Lamotrigine Impurity I in Anticonvulsant Drug Synthesis

Within lamotrigine synthesis, 2,3-dichlorobenzoyl cyanide functions as a crucial electrophilic precursor in the formation of the triazine ring system. As documented in patent WO2007069265A1, this impurity arises during the initial stages of lamotrigine manufacturing via two primary routes [2]:

  • Schiff Base Formation Pathway: 2,3-Dichlorobenzoyl cyanide undergoes condensation with aminoguanidine bicarbonate in refluxing acetonitrile, forming the Schiff base intermediate that subsequently cyclizes under acidic conditions to yield the triazine core of lamotrigine.
  • Direct Cyclization Route: Reaction with aminoguanidine hydrochloride in methanesulfonic acid at 80-85°C facilitates direct ring closure, where the carbonyl carbon of Impurity I is attacked by the terminal amino group of aminoguanidine, initiating cyclodehydration.

Table 2: Synthetic Conditions Generating Lamotrigine Impurity I

Synthetic RouteReagents/ConditionsFunction of Impurity I
Schiff Base FormationAminoguanidine bicarbonate, acetonitrile, refluxElectrophilic coupling partner
Acid-Catalyzed CyclizationAminoguanidine hydrochloride, methanesulfonic acid, 85°CCyclization substrate
Purification IntermediateRecrystallization (isopropanol/water mixtures)Isolable process intermediate

Despite its transient role in high-yield processes, residual Impurity I persists at trace levels (typically 50-500 ppm) in final drug substances if not adequately purged through downstream processing. Its presence primarily stems from:

  • Incomplete reaction during the cyclization step
  • Hydrolytic degradation of labile intermediates during workup
  • Crystallization inefficiencies during isolation [2] [6]

Analytical studies indicate that approximately 0.05-0.1% of the initial Impurity I remains unpurged after standard crystallization protocols, necessitating rigorous process controls. The compound's stability under ambient conditions but sensitivity to hydrolytic cleavage of the cyanide group presents both analytical challenges and purification opportunities through aqueous wash protocols [4] [8].

Significance of Impurity Profiling in Regulatory Compliance

Lamotrigine Impurity I exemplifies the critical importance of impurity profiling in meeting global regulatory standards for pharmaceutical quality. Regulatory frameworks from the ICH, FDA, and EMA mandate strict control of process-related impurities to ensure patient safety and product consistency [1] [5] . Key regulatory considerations include:

Threshold Compliance: ICH Q3A guidelines classify Lamotrigine Impurity I as a "specified impurity" requiring identification above 0.05% (500 ppm) and qualification above 0.15% (1500 ppm) in the drug substance. These thresholds necessitate sensitive analytical methodologies capable of detecting this impurity at ≤50 ppm levels to provide adequate safety margins [1] [10].

Analytical Control Strategies: Pharmacopeial monographs (USP, EP) for lamotrigine now incorporate tests for related substances targeting this impurity. Modern analytical approaches employ orthogonal methods:

  • HPLC-UV/MS: Primary quantification using reversed-phase C18 columns with detection limits of ~20 ng/mL
  • GC-MS: Residual solvent analysis (notably acetonitrile from synthesis)
  • Spectroscopic Confirmation: NMR and FTIR for structural verification of isolated impurities [1] [4] [5]

Table 3: Regulatory Thresholds and Analytical Parameters for Lamotrigine Impurity I

ParameterRequirementMethodology
Reporting Threshold0.05% (500 ppm)HPLC-UV (230 nm)
Identification Threshold0.10% (1000 ppm)LC-MS(/MS) (m/z 199.97 [M]⁺)
Qualification Threshold0.15% (1500 ppm)Toxicological studies
Typical Specification≤0.10% (pharmacopeial grade)Pharmacopeial monograph methods
Detection Limit10-20 ppmHPLC with preconcentration

Genotoxicity Assessment: While not classified as inherently mutagenic per structural alerts (e.g., α,β-unsaturated carbonyl system), Impurity I requires evaluation under ICH M7 guidelines due to its benzoyl cyanide functionality. Computational assessments (Q)SAR and expert review) indicate low mutagenic concern, supporting its control at standard thresholds rather than the more stringent limits applied to genotoxic impurities [5] .

The 2019 recalls of angiotensin receptor blockers due to nitrosamine impurities underscore the regulatory consequences of inadequate impurity control. For lamotrigine, comprehensive impurity profiling—including rigorous monitoring of Impurity I—has become integral to Chemistry, Manufacturing, and Controls (CMC) dossiers in New Drug Applications (NDAs) and Marketing Authorization Applications (MAAs) [10]. Regulatory agencies now expect manufacturers to demonstrate understanding of impurity generation mechanisms, purge factors, and control strategies throughout the drug substance lifecycle.

Properties

Product Name

Lamotrigine impurity I

IUPAC Name

N-[3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl]-2,3-dichlorobenzamide

Molecular Formula

C16H9Cl4N5O

Molecular Weight

429.1 g/mol

InChI

InChI=1S/C16H9Cl4N5O/c17-9-5-1-3-7(11(9)19)13-14(23-16(21)25-24-13)22-15(26)8-4-2-6-10(18)12(8)20/h1-6H,(H3,21,22,23,25,26)

InChI Key

JHCWSDOIAHMCNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)NC(=O)C3=C(C(=CC=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.